molecular formula C22H23NO2S2 B2901665 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide CAS No. 2034253-98-8

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2901665
CAS No.: 2034253-98-8
M. Wt: 397.55
InChI Key: MDFBEZILEGQGNQ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique structure combining bithiophene and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the reaction of 2,3’-bithiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride under basic conditions to form the final amide product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the tetrahydropyran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of bithiophene and tetrahydropyran structures, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S2/c24-21(22(10-13-25-14-11-22)18-4-2-1-3-5-18)23-12-8-19-6-7-20(27-19)17-9-15-26-16-17/h1-7,9,15-16H,8,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBEZILEGQGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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